molecular formula C15H17NOS B2977479 N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309804-76-8

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2977479
CAS No.: 2309804-76-8
M. Wt: 259.37
InChI Key: RHEUIPNNDBSVDY-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a benzamide derivative featuring a branched alkyl chain substituted with a thiophen-3-yl group. The compound’s design incorporates a thiophene ring, which is known to enhance π-π stacking interactions in receptor binding, and a sterically hindered 2-methylpropyl group, which may influence conformational flexibility and metabolic stability .

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-15(2,13-8-9-18-10-13)11-16-14(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEUIPNNDBSVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain with a thiophene ring is synthesized through a series of reactions starting from thiophene. This may involve alkylation reactions to introduce the methyl group.

    Amidation Reaction: The propyl chain is then reacted with benzoyl chloride in the presence of a base to form the benzamide group. Common bases used in this reaction include triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a chemical compound with diverse applications in scientific research. It is a benzamide derivative featuring a thiophene ring attached to a propyl chain at the nitrogen atom of the amide. The presence of the thiophene structure contributes to its potential biological activity and chemical reactivity.

Potential Biological Activities

This compound exhibits potential biological activities because of its thiophene structure. Thiophene derivatives are known for their roles in pharmacology, including anti-inflammatory and analgesic effects. The compound may interact with various molecular targets, modulating biochemical pathways and exhibiting antioxidant properties. Its mechanism of action is likely linked to its ability to influence enzyme activity and receptor interactions. Studies on interaction mechanisms reveal that 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide may affect specific molecular targets within biological systems. Its interactions could modulate pathways related to inflammation and pain, similar to other thiophene derivatives that act as nonsteroidal anti-inflammatory drugs or sodium channel blockers.

Synthesis and Production

The synthesis of this compound typically involves several steps. In industrial settings, the synthesis may be optimized for higher yields and purity using automated reactors and advanced purification techniques like chromatography.

Applications

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Thiophene vs.
  • Branched vs.
  • Pharmacophore Variations : Piperazine and diazepane substituents () enhance receptor affinity through basic nitrogen atoms, while thioether groups () may improve membrane permeability .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting key research findings, case studies, and potential applications.

Chemical Structure : The compound belongs to the benzamide class and features a thiophene ring, which contributes to its unique biological properties. Its molecular formula is C16H19NOSC_{16}H_{19}NOS, with a molecular weight of 305.45 g/mol.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial efficacy against various bacterial strains. In vitro tests demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

2. Anticancer Activity

Investigations into the anticancer properties of this compound have revealed promising results. In cell line studies, it was found to induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, one study reported an IC50 value of approximately 5 μM against breast cancer cell lines .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interactions with specific biological targets:

  • Receptor Binding : Studies suggest that the compound may bind to certain receptors or enzymes, influencing various biochemical pathways. Detailed interaction studies using techniques such as molecular docking simulations are recommended to elucidate these interactions further.
  • Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, although further studies are needed to confirm these findings .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in significant apoptosis compared to control groups. The study utilized flow cytometry to assess cell viability and apoptosis rates.
  • Bacterial Infection Models : Another study investigated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at concentrations as low as 10 μg/mL .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Value
AntimicrobialInhibition of bacterial strains~10 μg/mL (varied by strain)
AnticancerInduction of apoptosis in cancer cells~5 μM (breast cancer)
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

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